

Synthesis and characterization of 7-Fluoro-4-hydroxy-2H-chromen-2-one

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Compound of Interest

Compound Name: 7-Fluoro-4-hydroxy-2H-chromen-2-one

Cat. No.: B1441559

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An In-Depth Technical Guide to the Synthesis and Characterization of **7-Fluoro-4-hydroxy-2H-chromen-2-one**

Introduction: The Significance of Fluorinated 4-Hydroxycoumarins

4-Hydroxycoumarins represent a critical class of heterocyclic compounds, forming the structural core of numerous molecules with significant biological activities.^{[1][2]} They are perhaps most famously known as vitamin K antagonists, a property that led to the development of widely used anticoagulants like warfarin.^[1] The versatility of the 4-hydroxycoumarin scaffold makes it a privileged structure in medicinal chemistry, with derivatives exhibiting anti-inflammatory, antibacterial, antiviral, and anticancer properties.^{[2][3]}

The introduction of fluorine into organic molecules is a cornerstone strategy in modern drug development. The unique properties of fluorine—its high electronegativity, small size, and ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.

This guide focuses on **7-Fluoro-4-hydroxy-2H-chromen-2-one** (CAS No. 2145-27-9), a fluorinated analog of 4-hydroxycoumarin.^[4] This compound serves not only as a subject for investigating the effects of fluorination on the classic coumarin core but also as a valuable and versatile building block for the synthesis of more complex, biologically active molecules.^[4] Its

utility has been demonstrated in the preparation of novel chromeno[4,3-b]pyridinone derivatives, which have shown promising anticancer and antimicrobial activities.[4]

This document provides a comprehensive overview of a robust synthetic protocol for **7-Fluoro-4-hydroxy-2H-chromen-2-one**, followed by a detailed guide to its structural characterization using modern spectroscopic techniques.

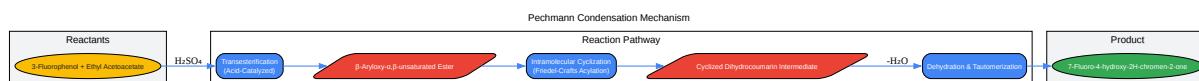
Part 1: Synthesis via Pechmann Condensation

The most direct and widely adopted method for the synthesis of 4-hydroxycoumarins is the Pechmann condensation.[5] This acid-catalyzed reaction involves the condensation of a phenol with a β -ketoester. For the target molecule, this translates to the reaction between 3-fluorophenol and ethyl acetoacetate.

Principle and Mechanism

The Pechmann condensation proceeds through an initial transesterification between the phenol and the β -ketoester, catalyzed by a strong acid like concentrated sulfuric acid. This is followed by an intramolecular electrophilic aromatic substitution (a Friedel-Crafts acylation), where the newly formed ester cyclizes onto the activated aromatic ring. A final dehydration step yields the stable aromatic coumarin ring system. The electron-donating hydroxyl group of the phenol activates the ring for the cyclization step.

The proposed mechanism is visualized in the diagram below.



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Caption: Reaction mechanism for the synthesis of **7-Fluoro-4-hydroxy-2H-chromen-2-one**.

Experimental Protocol: A Step-by-Step Guide

This protocol details the synthesis from readily available starting materials. The causality behind key steps is explained to provide field-proven insight.

Reagents and Materials:

Reagent / Material	Molecular Formula	MW (g/mol)	Quantity	Role
3-Fluorophenol	C ₆ H ₅ FO	112.10	5.6 g (0.05 mol)	Phenolic Substrate
Ethyl Acetoacetate	C ₆ H ₁₀ O ₃	130.14	6.5 g (0.05 mol)	β-Ketoester
Sulfuric Acid (98%)	H ₂ SO ₄	98.08	25 mL	Catalyst / Solvent
Crushed Ice / Water	H ₂ O	18.02	~300 mL	Precipitation / Wash
Ethanol	C ₂ H ₅ OH	46.07	As needed	Recrystallization Solvent

Workflow Visualization:

Experimental Workflow

1. Reagent Preparation
Cool H_2SO_4 in an ice bath.

Maintain $T < 10^\circ\text{C}$

2. Reaction Setup
Slowly add pre-mixed reactants
(3-Fluorophenol + Ethyl Acetoacetate)
to cold H_2SO_4 .

Allow to warm

3. Reaction Progression
Stir at room temperature for 12-18 hours.
Monitor via TLC.

Precipitation

4. Work-up & Isolation
Pour mixture onto crushed ice.
Filter the resulting precipitate.

Impurity removal

5. Purification
Wash solid with cold water.
Recrystallize from ethanol.

Obtain pure product

6. Characterization
Dry the product and analyze via
MP, NMR, IR, and MS.

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Caption: Step-by-step workflow for the synthesis and purification of the target compound.

Procedure:

- Reaction Setup: Place a 100 mL beaker or flask containing 25 mL of concentrated sulfuric acid into an ice-water bath. Allow the acid to cool to below 10°C with gentle stirring.
 - Rationale: The subsequent addition of reactants to sulfuric acid is highly exothermic. Pre-cooling the acid is a critical safety measure to control the reaction temperature and prevent unwanted side reactions or degradation.
- Addition of Reactants: In a separate container, mix 3-fluorophenol (5.6 g) and ethyl acetoacetate (6.5 g). Add this mixture dropwise to the cold, stirring sulfuric acid over 20-30 minutes, ensuring the temperature does not rise above 10°C.
- Reaction Progression: After the addition is complete, remove the flask from the ice bath and allow it to warm to room temperature. Let the reaction mixture stir for 12-18 hours. The solution will typically darken in color.
 - Rationale: While the initial mixing requires cooling, the condensation reaction itself proceeds efficiently at room temperature over several hours.
- Product Isolation: Slowly and carefully pour the reaction mixture into a larger beaker containing approximately 300 g of crushed ice, while stirring vigorously. A solid precipitate will form.
 - Rationale: Pouring the acidic mixture into ice accomplishes two goals simultaneously: it quenches the reaction and causes the water-insoluble organic product to precipitate out of the now-diluted aqueous acid solution.
- Purification: Collect the crude solid by vacuum filtration. Wash the filter cake thoroughly with several portions of cold water to remove any residual acid. The crude product can then be purified by recrystallization from ethanol to yield an off-white crystalline solid.[4]
- Drying and Yield: Dry the purified crystals in a vacuum oven. Weigh the final product to determine the yield. The expected melting point is in the range of 220–225 °C.[4]

Part 2: Characterization and Structural Validation

Confirming the identity and purity of the synthesized **7-Fluoro-4-hydroxy-2H-chromen-2-one** is achieved through a combination of spectroscopic and physical methods. The data presented

here are based on established values for coumarin derivatives and serve as a benchmark for successful synthesis.[6][7][8]

Physical Properties

Property	Observation	Source
Appearance	Off-white powder/crystals	[4]
Molecular Formula	C ₉ H ₅ FO ₃	[4]
Molecular Weight	180.13 g/mol	[4]
Melting Point	220 – 225 °C	[4]

Spectroscopic Characterization

2.2.1 ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. The compound exhibits tautomerism, but the 4-hydroxy-2-chromenone form is predominant. Spectra are typically recorded in DMSO-d₆.

Table of Expected ¹H NMR Data:

Chemical Shift (δ , ppm)	Multiplicity	Assignment	Notes
~11.0-12.0	broad singlet	4-OH	Exchangeable with D ₂ O. Chemical shift is concentration-dependent.
~7.85	dd ($J \approx 8.8, 6.0$ Hz)	H-5	Coupled to H-6 (ortho) and the fluorine at C-7 (meta).
~7.15	dd ($J \approx 8.8, 2.4$ Hz)	H-6	Coupled to H-5 (ortho) and H-8 (meta).
~7.05	dd ($J \approx 9.2, 2.4$ Hz)	H-8	Coupled to the fluorine at C-7 (ortho) and H-6 (meta).
~5.70	s	H-3	Vinylic proton on the pyrone ring.

Table of Expected ¹³C NMR Data:

Chemical Shift (δ , ppm)	Assignment	Notes
~165.0	C-4	Carbon bearing the hydroxyl group.
~163.0 (d)	C-7	Carbon attached to fluorine, shows a large C-F coupling constant.
~160.5	C-2	Lactone carbonyl carbon.
~154.0	C-9 (C-8a)	Bridgehead carbon.
~127.0 (d)	C-5	Shows a small C-F coupling.
~115.0 (d)	C-10 (C-4a)	Bridgehead carbon, shows C-F coupling.
~113.0 (d)	C-6	Shows C-F coupling.
~104.0 (d)	C-8	Shows a large C-F coupling.
~91.0	C-3	Vinylic carbon.

Note: (d) denotes a doublet due to coupling with ^{19}F . Exact chemical shifts and coupling constants (J) should be determined empirically.

2.2.2 Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Table of Characteristic IR Absorption Bands:

Wavenumber (cm ⁻¹)	Functional Group Assignment
3300 - 3100 (broad)	O-H stretch (phenolic hydroxyl)
~1710 (strong)	C=O stretch (α,β -unsaturated lactone)
1620, 1560	C=C stretch (aromatic and pyrone ring)
~1250	C-F stretch (aryl fluoride)
~1150	C-O stretch (lactone and phenol)

2.2.3 Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Using a high-resolution technique like Electrospray Ionization (ESI), one can verify the exact mass.

- Expected Molecular Ion Peak $[M+H]^+$: m/z = 181.0295 (for $C_9H_6FO_3^+$)

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